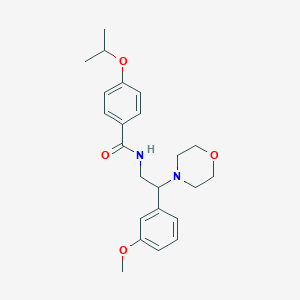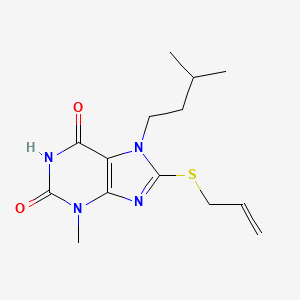
(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, etc .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
- Diastereo- and Enantioselective Synthesis : Research by Feng, Hao, Liu, and Buchwald (2019, 2020) focuses on the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, which are important substructures in biologically active compounds. They developed a method for the diastereo- and enantioselective synthesis of these compounds through CuH-catalyzed hydroamination of strained alkenes, offering a pathway to create complex and stereochemically rich structures in medicinal chemistry (Feng et al., 2019) (Feng et al., 2020).
Biocatalytic Synthesis
- Biocatalytic Routes : A study by Hugentobler et al. (2016) explored biocatalytic routes for synthesizing cyclopropyl amine, a key building block in the anti-thrombotic agent ticagrelor. They used various biocatalysts like ketoreductase, amidase, and lipase to synthesize key building blocks with high enantioselectivity (Hugentobler et al., 2016).
Advanced Synthetic Methods
- Strain-Release Heteroatom Functionalization : Research by Lopchuk et al. (2017) delved into the development of a strategy where strained C–C and C–N bonds react with amines. This methodology is significant for installing small, strained ring systems in drug scaffolds, demonstrating the flexibility and utility of these compounds in medicinal chemistry (Lopchuk et al., 2017).
Drug Development
- Synthesis and Antitumor Activity : Khokhar et al. (1993) synthesized dimeric platinum complexes using cyclobutylamine and other amines. These complexes showed promising cytotoxicity against cancer cells, illustrating the potential of cyclobutylamine derivatives in the development of new anticancer drugs (Khokhar et al., 1993).
Novel Synthetic Approaches
- Ring-Opening Reactions : Lifchits and Charette (2008) described a method for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This methodology has applications in the synthesis of complex molecules, including serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-cyclopropylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-3-6(7)5-1-2-5;/h5-7H,1-4,8H2;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQXVSGOWWWHN-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C2CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)
![Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-](/img/structure/B2612768.png)
![N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2612769.png)

![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)

![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)

![[2-(Oxan-2-yloxy)cyclopentyl]methanol](/img/structure/B2612779.png)

![2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2612782.png)
![[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2612783.png)

![(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2612787.png)